molecular formula C17H21N3O2S B2566203 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1209789-09-2

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2566203
CAS No.: 1209789-09-2
M. Wt: 331.43
InChI Key: QUJRVQREKXVILD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the reaction mechanisms are all part of this analysis .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .

Scientific Research Applications

Isomorphous Structures and Molecular Analysis

Research on isomorphous structures, such as those containing similar heterocyclic analogues, demonstrates the chlorine-methyl exchange rule and highlights the complexities of detecting isomorphism in disordered structures during data mining. This insight is crucial for understanding molecular interactions and designing compounds with desired properties (V. Rajni Swamy et al., 2013).

Antimicrobial Activity of Pyrazoline Derivatives

Synthesis and evaluation of pyrazoline derivatives have shown significant antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the role of methoxy groups in enhancing antimicrobial efficacy (Satyender Kumar et al., 2012).

Optical Properties of Imidazo[1,5-a]pyridine Derivatives

The study of imidazo[1,5-a]pyridine derivatives reveals their potential in creating low-cost luminescent materials with significant Stokes' shift, demonstrating the correlation between chemical structures and optical properties. This research opens avenues for using such compounds in developing new materials for optical applications (G. Volpi et al., 2017).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structures of specific compounds provide insights into intermolecular interactions, such as hydrogen bonding. These studies are crucial for the design and synthesis of molecules with tailored properties for various applications (B. Lakshminarayana et al., 2009).

Organotin(IV) Complexes for Antimicrobial Use

Research on organotin(IV) complexes of certain pyrrolidin-1-yl)methanone derivatives has shown promising antibacterial activities. This highlights the potential of such complexes in pharmaceutical applications, especially in developing new antibacterial drugs (H. Singh et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and influences their function .

Safety and Hazards

The safety and hazards analysis involves studying the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or applications .

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-4-15-16(23-19-18-15)17(21)20-10-9-13(11-20)12-5-7-14(22-2)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRVQREKXVILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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